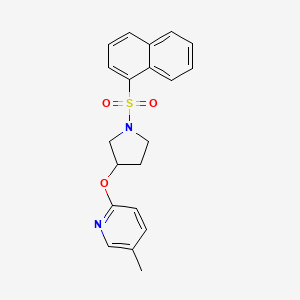
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
A study by Syu et al. (2010) introduced a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety, derived from a compound similar in structure to the chemical . This catalyst displayed high activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins, achieving adducts with high yields and enantioselectivities in an aqueous medium without additives Syu et al., 2010.
Electropolymerization and Conductive Polymers
G. Sotzing et al. (1996) explored the electropolymerization of monomers based on pyrrole to create conducting polymers. Although the specific compound is not directly mentioned, the study's focus on pyrrole derivatives aligns with the interest in synthesizing materials with low oxidation potentials and high stability in their conducting form, pointing towards potential applications in creating conductive materials from similar compounds Sotzing et al., 1996.
Chemosensors for Metal Ions
Research by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors for transition metal ions, while not directly mentioning the specific compound, provides insight into the potential of naphthalene derivatives to act as selective sensors for metal ions like Cu2+. These sensors exhibited remarkable selectivity and colorimetric changes upon metal ion binding, suggesting the broader applicability of naphthalene and pyridine derivatives in chemical sensing Gosavi-Mirkute et al., 2017.
Antineoplastic Activity
The molecular structures and antineoplastic activity of 2,4-diaminopyrimidine antifolates were examined by V. Cody and S. Zakrzewski (1982). Though the compound is not directly referenced, the study’s focus on derivatives with naphthalene substituents for medical applications underscores the potential of naphthalene derivatives in drug development and cancer therapy Cody & Zakrzewski, 1982.
Photodynamic Therapy for Cancer
A study by U. Michelsen et al. (1996) on unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines with pyridyloxy substituents for photodynamic therapy (PDT) of cancer provides a relevant context for the application of naphthalene derivatives. These compounds displayed high singlet oxygen yields, suggesting their potential as photosensitizers in PDT, indicating the utility of complex naphthalene derivatives in medical treatments Michelsen et al., 1996.
Eigenschaften
IUPAC Name |
5-methyl-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-10-20(21-13-15)25-17-11-12-22(14-17)26(23,24)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13,17H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWBYPRHFJQCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

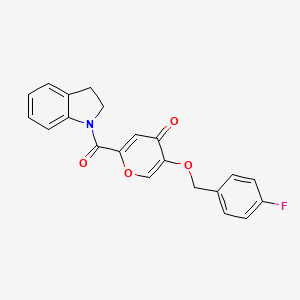
![5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2652710.png)
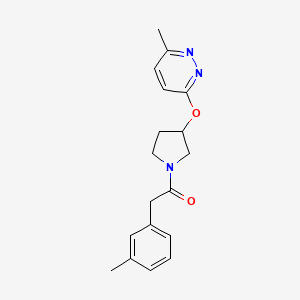
![7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2652712.png)
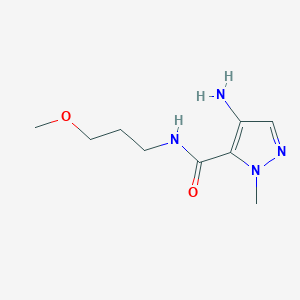
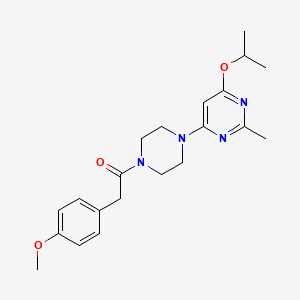
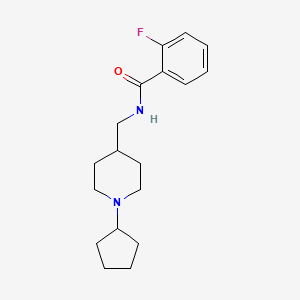
![3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2652723.png)
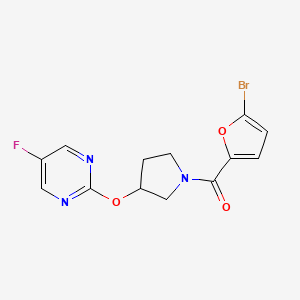
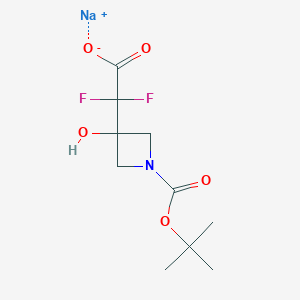
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)
![Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-](/img/structure/B2652729.png)
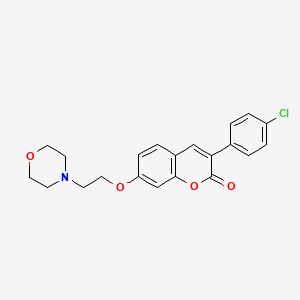
![(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2652731.png)